

An In-Depth Technical Guide to 4-Methoxypicolinic Acid (CAS: 29082-91-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxypicolinic acid

Cat. No.: B157309

[Get Quote](#)

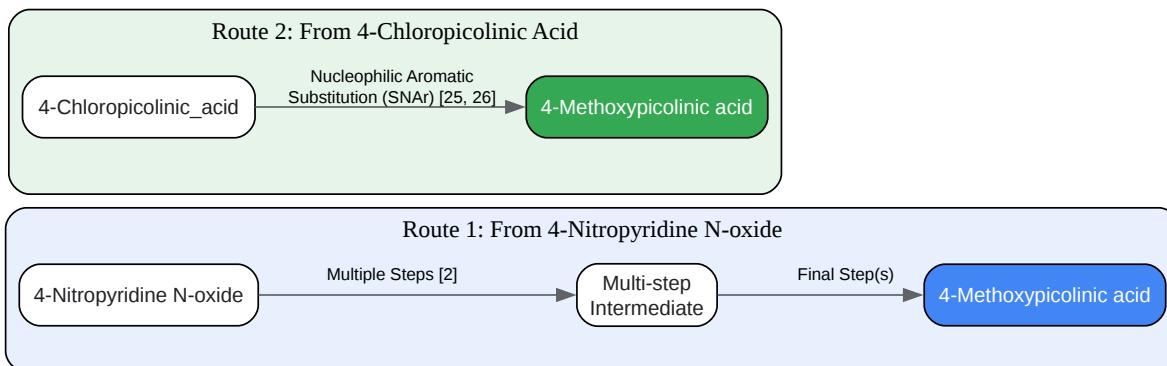
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinic acid, with the CAS number 29082-91-5, is a substituted pyridine carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4-Methoxypicolinic acid is a white to off-white solid at room temperature.^[1] Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen gives the molecule amphoteric properties.


Property	Value	Source
CAS Number	29082-91-5	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [2]
Molecular Weight	153.14 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Purity	Typically ≥95%	
InChI Key	UELRAKDBDJRXST- UHFFFAOYSA-N	[3]
SMILES	COc1=CC=NC(=C1)C(=O)O	[3]
Storage	Keep in a dark place, sealed in dry, room temperature.	

Synthesis of 4-Methoxypicolinic Acid

The synthesis of **4-methoxypicolinic acid** can be achieved through several routes, often starting from readily available pyridine derivatives. A common and effective method involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid precursor with a methoxide source.

Synthetic Pathway Overview

A prevalent strategy for the synthesis of **4-methoxypicolinic acid** involves a multi-step process starting from 4-nitropyridine N-oxide.[\[4\]](#) This method, while involving several steps, provides a reliable route to the desired product. An alternative and more direct approach is the nucleophilic aromatic substitution of 4-chloropicolinic acid with sodium methoxide.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **4-Methoxypicolinic acid**.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is a representative procedure based on the well-established nucleophilic aromatic substitution of halopyridines.[5][6]

Step 1: Preparation of Methyl 4-chloropicolinate

To a solution of 4-chloropicolinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-chloropicolinate.[7]

Step 2: Synthesis of Methyl 4-methoxypicolinate

Methyl 4-chloropicolinate (1 equivalent) is dissolved in anhydrous methanol, and sodium methoxide (1.5 equivalents) is added portion-wise. The reaction mixture is heated to reflux and

stirred for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-methoxypicolinate.

Step 3: Hydrolysis to **4-Methoxypicolinic acid**

Methyl 4-methoxypicolinate (1 equivalent) is dissolved in a mixture of methanol and water. Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. After the ester is completely hydrolyzed (monitored by TLC), the methanol is removed under reduced pressure. The aqueous solution is then acidified to pH 3-4 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford **4-methoxypicolinic acid**.

Analytical Characterization

The structural confirmation and purity assessment of **4-methoxypicolinic acid** are typically performed using a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for the target molecule is limited, the following are expected characteristic spectral features based on its structure and data from closely related analogs.^[8]

Technique	Expected Data
¹ H NMR	Signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts would be influenced by the electronic effects of the carboxylic acid and methoxy substituents.[9][10]
¹³ C NMR	Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.[11][12][13]
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound (C ₇ H ₇ NO ₃).[14]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-O stretch of the methoxy group, and C=C/C=N stretching vibrations of the pyridine ring.

Applications in Research and Drug Development

Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[15] **4-Methoxypicolinic acid** serves as a versatile scaffold for the synthesis of novel bioactive molecules.

Role as a Chemical Building Block

The carboxylic acid functionality of **4-methoxypicolinic acid** allows for the straightforward formation of amides, esters, and other derivatives.[16][17] This makes it a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The pyridine nitrogen can also be utilized for N-oxide formation or as a coordination site for metal complexes.

Enzyme Inhibition

Derivatives of picolinic acid have been extensively investigated as inhibitors of various enzymes. The pyridine nitrogen and the carboxylic acid group can act as key binding elements, chelating metal ions in the active sites of metalloenzymes or forming hydrogen bonds with amino acid residues.[18] For instance, derivatives of 4-methoxybenzoic acid, a structurally related compound, have shown inhibitory activity against enzymes like urease and acetylcholinesterase.[18] It is plausible that derivatives of **4-methoxypicolinic acid** could exhibit similar or enhanced inhibitory profiles against a range of enzymatic targets.

[Click to download full resolution via product page](#)

Caption: Potential binding interactions of a **4-methoxypicolinic acid** derivative with an enzyme active site.

Potential Therapeutic Areas

Given the broad range of biological activities reported for picolinic acid derivatives, compounds derived from **4-methoxypicolinic acid** could find applications in various therapeutic areas,

including:

- Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.[13]
- Infectious Diseases: As antibacterial or antifungal agents.[15]
- Neurodegenerative Diseases: As modulators of enzymes implicated in the pathology of diseases like Alzheimer's.[18]
- Inflammatory Diseases: As inhibitors of enzymes involved in the inflammatory cascade.[19]

Safety and Handling

4-Methoxypicolinic acid is classified as an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[14] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

4-Methoxypicolinic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel enzyme inhibitors and other biologically active compounds. Further exploration of the chemical space around this scaffold is likely to yield new therapeutic candidates for a variety of diseases.

References

- This journal is © The Royal Society of Chemistry 2020. (n.d.).
- 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem. (n.d.).
- WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof - Google Patents. (n.d.).
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25).
- Enzymes as Targets for Drug Development II - MDPI. (2023, February 7).

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.).
- NMR Spectroscopy :: ^1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (n.d.).
- ^1H NMR Chemical Shift - Oregon State University. (n.d.).
- VI. ^1H and ^{13}C NMR Spectra - The Royal Society of Chemistry. (n.d.).
- NMR Spectroscopy :: ^{13}C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- 3-Hydroxy-4-methoxypicolinic acid hydrochloride | C₇H₈CINO₄ | CID 69497602 - PubChem. (n.d.).
- A GUIDE TO ^1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.).
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 3. 29082-91-5|4-Methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 8. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000725) [hmdb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 14. appchemical.com [appchemical.com]
- 15. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Methoxypicolinic Acid (CAS: 29082-91-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157309#4-methoxypicolinic-acid-cas-number-29082-91-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com